3-Vinylfuran

Catalog No.
S3320190
CAS No.
67364-02-7
M.F
C6H6O
M. Wt
94.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Vinylfuran

CAS Number

67364-02-7

Product Name

3-Vinylfuran

IUPAC Name

3-ethenylfuran

Molecular Formula

C6H6O

Molecular Weight

94.11 g/mol

InChI

InChI=1S/C6H6O/c1-2-6-3-4-7-5-6/h2-5H,1H2

InChI Key

CYFIOEQOOFDASY-UHFFFAOYSA-N

SMILES

C=CC1=COC=C1

Canonical SMILES

C=CC1=COC=C1

The exact mass of the compound 3-Vinylfuran is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Vinylfuran (CAS: 67364-02-7) is a highly reactive, heteroaromatic diene and vinyl monomer characterized by a furan ring substituted with a vinyl group at the C3 position. In procurement and material selection, it is primarily valued as a specialized building block for Diels-Alder cycloadditions, transition-metal-catalyzed hydrovinylations, and free-radical polymerizations. Unlike its isomers or the unsubstituted parent heterocycle, 3-vinylfuran offers distinct electronic properties that dictate specific regiochemical outcomes, such as providing direct synthetic access to 4-substituted benzofurans and highly branched chiral isoaldehydes. Its dual functionality—capable of reacting both at the extra-annular vinyl-furan conjugated system and via the isolated vinyl group—makes it an indispensable precursor for pharmaceutical intermediates and furan-functionalized advanced resins .

Substituting 3-vinylfuran with its more common isomer, 2-vinylfuran, or unsubstituted furan fundamentally alters reaction trajectories and product architectures. In cycloadditions, 2-vinylfuran yields different regiochemical substitution patterns, preventing the targeted synthesis of 4-substituted benzofuran pharmaceutical cores. Furthermore, in polymerization workflows, unsubstituted furan acts as a radical trap and inhibitor, halting chain growth, whereas 3-vinylfuran actively undergoes free-radical polymerization. In catalytic hydrovinylation, replacing 3-vinylfuran with generic unactivated vinylarenes results in a drastic reduction in reaction kinetics and regioselectivity, leading to competitive isomerization and extended processing times [1]. Consequently, for specific regiocontrolled syntheses and functional polymer formulations, generic substitution is chemically unviable.

Ultra-Fast Kinetics in Nickel-Catalyzed Hydrovinylation

In Ni(II)-catalyzed hydrovinylation utilizing hemilabile alkoxy-phosphine ligands, 3-vinylfuran demonstrates exceptional reactivity compared to unactivated vinylarenes. 3-Vinylfuran achieves >99% yield of the primary 3-heteroaryl-1-butene product with >99% regioselectivity in under 2 hours at room temperature. In contrast, deactivated vinylarenes (such as 4-methoxystyrene) require up to 72 hours of reaction time and suffer from competitive isomerization, dropping regioselectivity to 87%[1].

Evidence DimensionReaction time and regioselectivity in hydrovinylation
Target Compound Data>99% yield, >99% regioselectivity, <2 hours
Comparator Or Baseline4-Methoxystyrene (deactivated vinylarene): >99% yield, 87% regioselectivity, 72 hours
Quantified Difference36x faster reaction time with 12% higher regioselectivity and no competitive isomerization
ConditionsNi(II)-catalyzed hydrovinylation with L6 ligand at room temperature, 1 atm ethylene

Allows manufacturers to drastically reduce reactor time and eliminate complex separation steps for isomerized byproducts when synthesizing chiral building blocks.

Exclusive Extra-Annular Site Selectivity in Diels-Alder Cycloadditions

3-Vinylfuran presents a unique competitive dynamic between intra-annular and extra-annular Diels-Alder additions. When reacted with phenylsulfinylated maleimides, 3-vinylfuran undergoes exclusive extra-annular cycloaddition, yielding the targeted precursor for 4-substituted benzofurans in 70% yield as the sole product. Conversely, using standard dienophiles like N-phenylmaleimide results in a complex mixture (22% extra-annular, 30% intra-annular, 22% double addition) [1]. 2-Vinylfuran does not provide the same structural access to the 4-substituted benzofuran core.

Evidence DimensionRegiochemical yield of extra-annular cycloadduct
Target Compound Data70% yield (exclusive product) with phenylsulfinylated dienophiles
Comparator Or BaselineStandard dienophiles (N-phenylmaleimide): 22% yield (mixed with 52% off-target adducts)
Quantified Difference48% absolute increase in target yield and complete elimination of intra-annular byproducts
ConditionsDiels-Alder reaction at room temperature to 80 °C, followed by aromatization

Provides a direct, high-yield procurement pathway for 4-substituted benzofuran scaffolds, avoiding costly chromatographic separations of mixed cycloadducts.

High Branched-to-Linear Regioselectivity in Asymmetric Hydroformylation

In rhodium-catalyzed asymmetric hydroformylation, 3-vinylfuran acts as a highly directing substrate, yielding the corresponding branched isoaldehyde with a regioselectivity of 90:10 and an exceptional enantiomeric excess of >98%. This performance significantly outpaces generic aliphatic alkenes, which typically struggle to achieve high branched-selectivity without the use of highly specialized, expensive ligand systems [1].

Evidence DimensionBranched-to-linear regioselectivity and enantiomeric excess
Target Compound Data90:10 branched/linear ratio, >98% ee
Comparator Or BaselineStandard aliphatic alkenes: Typically <80:20 branched/linear ratio
Quantified DifferenceSuperior directing ability leading to near-perfect enantiopurity (>98% ee) of the branched isomer
ConditionsRhodium-catalyzed hydroformylation under standard syngas pressure

Essential for the procurement of chiral precursors used in the total synthesis of complex natural products, such as monensin.

Viability as a Monomer in Free-Radical Polymerization

Unlike the parent unsubstituted furan, which acts primarily as a radical trap and inhibits vinyl polymerization, 3-vinylfuran successfully undergoes free-radical polymerization when initiated by standard agents like AIBN. This fundamental difference allows 3-vinylfuran to be incorporated into polymer backbones, creating furan-functionalized resins that can later undergo dynamic covalent crosslinking via reversible Diels-Alder reactions[1].

Evidence DimensionBehavior in free-radical environments
Target Compound DataInitiates and propagates chain growth (polymerizes)
Comparator Or BaselineUnsubstituted furan: Acts as a radical trap/inhibitor
Quantified DifferenceBinary shift from complete polymerization inhibition (furan) to successful macromolecular chain propagation (3-vinylfuran)
ConditionsFree-radical polymerization initiated by AIBN

Enables materials scientists to procure a furan-bearing monomer compatible with mainstream radical polymerization workflows for self-healing materials.

Regiocontrolled Synthesis of 4-Substituted Benzofurans

Driven by its exclusive extra-annular site selectivity when paired with sulfinylated dienophiles, 3-vinylfuran is the optimal precursor for synthesizing 4-substituted benzofuran cores. This is highly relevant for pharmaceutical procurement teams building libraries of benzofuran-derived active pharmaceutical ingredients (APIs), where avoiding intra-annular byproducts reduces purification costs [1].

Production of Furan-Functionalized Self-Healing Polymers

Because 3-vinylfuran successfully undergoes AIBN-initiated free-radical polymerization (unlike unsubstituted furan), it is the right choice for synthesizing furan-pendant copolymers. These polymers are heavily utilized in dynamic covalent chemistry, specifically for self-healing materials that rely on reversible Diels-Alder crosslinking with maleimides [2].

Asymmetric Synthesis of Chiral Isoaldehydes

Leveraging its 90:10 branched regioselectivity and >98% ee in rhodium-catalyzed hydroformylation, 3-vinylfuran is a premium starting material for generating chiral (2R)- or (2S)-2-(furan-2-yl)propanal derivatives. These are critical building blocks for complex natural products like monensin [3].

High-Throughput Catalytic Hydrovinylation

Due to its ultra-fast reaction kinetics (<2 hours) and >99% regioselectivity in Ni-catalyzed hydrovinylation, 3-vinylfuran is ideal for industrial workflows requiring the rapid generation of 3-heteroaryl-1-butenes without the thermal degradation or isomerization risks associated with less activated vinylarenes [4].

XLogP3

1.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

3-Ethenylfuran

Dates

Last modified: 08-19-2023

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